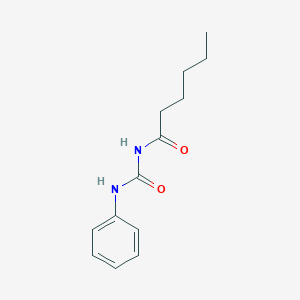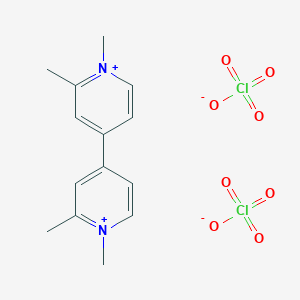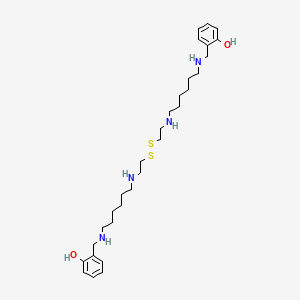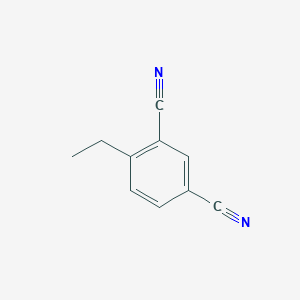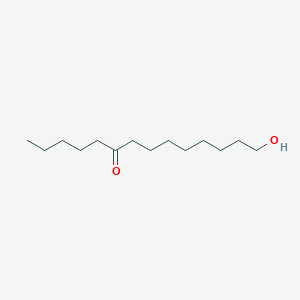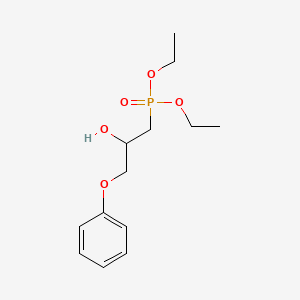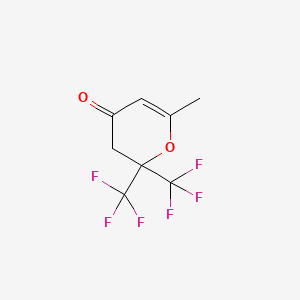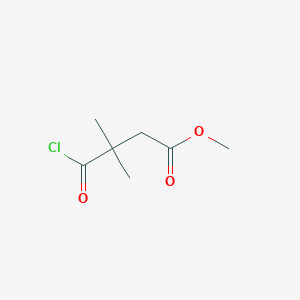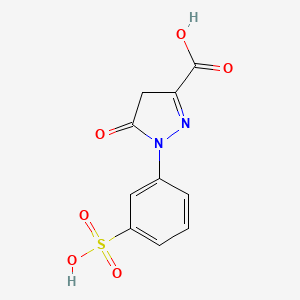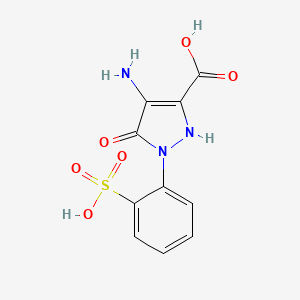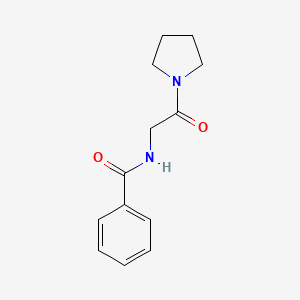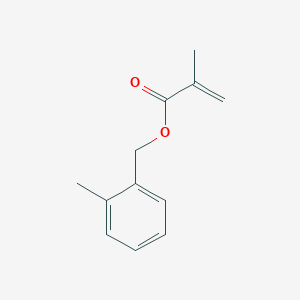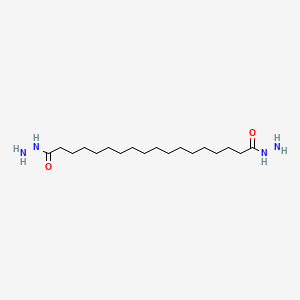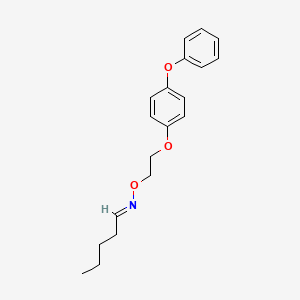
N-(2-(4-(Phenoxy)phenoxy)ethoxy)pentan-1-imine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(4-(Phenoxy)phenoxy)ethoxy)pentan-1-imine is an organic compound characterized by its unique structure, which includes phenoxy groups and an imine functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(Phenoxy)phenoxy)ethoxy)pentan-1-imine typically involves the reaction of 4-phenoxyphenol with 2-bromoethanol to form 2-(4-phenoxyphenoxy)ethanol. This intermediate is then reacted with pentanal in the presence of a primary amine to form the imine compound. The reaction conditions often include the use of an acid catalyst to facilitate the formation of the imine bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to ensure the compound meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-(4-(Phenoxy)phenoxy)ethoxy)pentan-1-imine undergoes various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oximes or nitriles.
Reduction: The imine can be reduced to form amines.
Substitution: The phenoxy groups can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the phenoxy groups.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Primary or secondary amines.
Substitution: Various substituted phenoxy derivatives.
Applications De Recherche Scientifique
N-(2-(4-(Phenoxy)phenoxy)ethoxy)pentan-1-imine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Mécanisme D'action
The mechanism of action of N-(2-(4-(Phenoxy)phenoxy)ethoxy)pentan-1-imine involves its interaction with molecular targets such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, potentially inhibiting their activity. Additionally, the phenoxy groups may interact with hydrophobic pockets in target proteins, enhancing binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyriproxyfen: 2-[1-Methyl-2-(4-phenoxyphenoxy)ethoxy]pyridine.
Phenoxyacetamide Derivatives: Compounds with similar phenoxy groups but different functional groups.
Uniqueness
N-(2-(4-(Phenoxy)phenoxy)ethoxy)pentan-1-imine is unique due to its specific combination of phenoxy and imine groups, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds .
Propriétés
Numéro CAS |
100325-81-3 |
|---|---|
Formule moléculaire |
C19H23NO3 |
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
(E)-N-[2-(4-phenoxyphenoxy)ethoxy]pentan-1-imine |
InChI |
InChI=1S/C19H23NO3/c1-2-3-7-14-20-22-16-15-21-17-10-12-19(13-11-17)23-18-8-5-4-6-9-18/h4-6,8-14H,2-3,7,15-16H2,1H3/b20-14+ |
Clé InChI |
FPJNKBAYYXDXIC-XSFVSMFZSA-N |
SMILES isomérique |
CCCC/C=N/OCCOC1=CC=C(C=C1)OC2=CC=CC=C2 |
SMILES canonique |
CCCCC=NOCCOC1=CC=C(C=C1)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


